N'-hydroxycyclopropanecarboximidamide
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Overview
Description
N’-hydroxycyclopropanecarboximidamide: is an organic compound with the molecular formula C₄H₈N₂O. It features a cyclopropane ring with a hydroxyl group and a formamidine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hydroxycyclopropanecarboximidamide can be synthesized through a reaction involving hydroxylamine and cyclopropylcyanamide in the presence of potassium carbonate. The reaction is typically carried out in a mixture of ethanol and water at ambient temperature for about 18 hours. The reaction mixture is then evaporated, and the residue is purified to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for N’-hydroxycyclopropanecarboximidamide are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxycyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amine derivatives, and various substituted cyclopropane compounds.
Scientific Research Applications
N’-hydroxycyclopropanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N’-hydroxycyclopropanecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the formamidine group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
- N’-hydroxycyclopropanecarboxamidine
- N-hydroxybutyramidine
- N’-hydroxy-2-methylpropanimidamide
Comparison: N’-hydroxycyclopropanecarboximidamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties.
Biological Activity
N'-Hydroxycyclopropanecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique cyclopropane ring structure combined with a carboximidamide functional group and a hydroxyl group. The molecular formula is C6H10N2O, with a molecular weight of approximately 142.16 g/mol.
The synthesis typically involves the reaction of cyclopropanecarbonitrile derivatives with hydroxylamine hydrochloride in the presence of sodium ethoxide, carried out under reflux conditions in ethanol. This method allows for controlled formation of the desired compound.
1. Enzyme Inhibition
Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling. Its binding affinity to various biological targets suggests potential applications in drug development, particularly as an enzyme inhibitor.
2. Anticancer Properties
Research has shown that derivatives of cyclopropanecarboximidamide exhibit significant anti-cancer activity. For instance, compounds derived from this class have been tested against human myeloid leukemia cell lines (U937), demonstrating effective inhibition of cell proliferation without cytotoxic effects on healthy cells .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies on similar compounds have shown that they can modulate inflammatory pathways, indicating that this compound may also exert similar effects through its interactions with specific receptors .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways leading to desired therapeutic outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Contains a sulfonamide group | Known for strong inhibitory properties |
Cyclopropanecarboximidamide, N’-hydroxy | Lacks phenyl substitution | Moderate reactivity |
1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamide | Contains dichlorophenyl substitution | Enhanced anticancer activity |
Case Studies
Several case studies have investigated the biological activity of this compound and its derivatives:
- Case Study 1 : A study explored the anti-cancer effects of various cyclopropane derivatives on human leukemia cell lines. Results indicated that specific modifications to the cyclopropane structure significantly enhanced anti-proliferative activity while maintaining low toxicity to normal cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
CAS No. |
51285-13-3 |
---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) |
InChI Key |
OMCUPXRCMTUDHI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=NO)N |
Isomeric SMILES |
C1CC1/C(=N\O)/N |
Canonical SMILES |
C1CC1C(=NO)N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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